![molecular formula C9H13N3O B2625779 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea CAS No. 1600269-30-4](/img/structure/B2625779.png)

3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a structure similar to “3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea” often contain a pyridine ring, which is a basic heterocyclic compound . Pyridine derivatives are known for their wide range of chemical and biological properties .

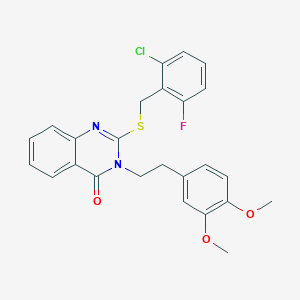

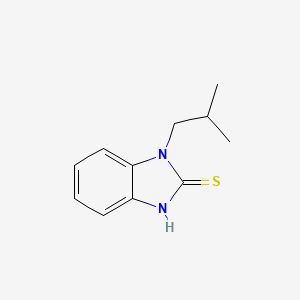

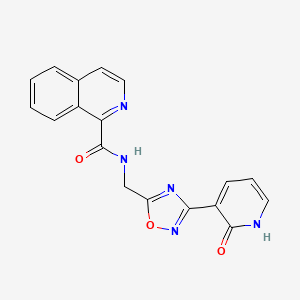

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyridine ring and a urea group . The exact structure would depend on the positions of the methyl and ethyl groups .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, imidazole, a compound with a structure similar to the queried compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Conformational Isomers and Cytosine Complexation

Studies have shown that pyrid-2-yl ureas, including compounds related to 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea, display interesting conformational behaviors and the ability to complex with molecules like cytosine. The equilibrium between two conformational isomers of these ureas in certain conditions suggests the potential for designing molecules with specific structural preferences and binding capabilities. This has implications for understanding molecule interactions at the molecular level and designing compounds with targeted binding properties to nucleobases like cytosine, which could be relevant in drug design and biomolecular engineering (Chia-Hui Chien et al., 2004).

Metallo-supramolecular Assemblies

Research has also explored the ability of pyridine-substituted urea ligands to self-assemble into metallo-supramolecular macrocycles. These structures are formed through finely balanced equilibriums in solution and demonstrate the potential for constructing complex molecular architectures using simple building blocks. Such assemblies could have applications in materials science, catalysis, and nanotechnology, where the precise arrangement of components at the nanoscale is crucial for functionality (Ralf W. Troff et al., 2012).

Antimicrobial Activity

Some derivatives of pyridine-substituted ureas have been investigated for their antimicrobial activity, showing moderate effectiveness against various bacterial and fungal pathogens. This suggests potential applications in the development of new antimicrobial agents, which is an area of significant interest due to the increasing prevalence of antibiotic-resistant bacteria. The exploration of new compounds with antimicrobial properties is crucial for the development of next-generation antibiotics (P. V. G. Reddy et al., 2003).

Synthesis and Functionalization Techniques

Innovative synthetic routes and functionalization techniques for pyridine-substituted ureas have been developed, demonstrating the versatility of these compounds in organic synthesis. These methods allow for the efficient creation and modification of urea derivatives, which could be useful in a wide range of chemical synthesis and drug development processes. The ability to tailor these molecules through chemical reactions opens up possibilities for their use in creating new materials, pharmaceuticals, and research tools (V. Rassadin et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting a range of biochemical pathways . Therefore, it’s likely that this compound also impacts multiple biochemical pathways.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-3-(2-pyridin-4-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-9(13)12-7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRBGKZJDNYEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2625706.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2625714.png)

![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)